BenchChemオンラインストアへようこそ!

3,5-Dibromo-1-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole

Sequential cross-coupling Regioselective functionalization 1,2,4-Triazole diversification

3,5-Dibromo-1-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole (CAS 917219-31-9) is a heterocyclic building block belonging to the 1,2,4-triazole class, characterized by two bromine atoms at the 3- and 5-positions of the triazole ring and a 2-chlorobenzyl substituent at the 1-position. Its molecular formula is C₉H₆Br₂ClN₃ (MW 351.43 g/mol), and it is typically supplied as a research chemical with a purity of 98% (HPLC).

Molecular Formula C9H6Br2ClN3
Molecular Weight 351.43
CAS No. 917219-31-9
Cat. No. B2725626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-1-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole
CAS917219-31-9
Molecular FormulaC9H6Br2ClN3
Molecular Weight351.43
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C(=NC(=N2)Br)Br)Cl
InChIInChI=1S/C9H6Br2ClN3/c10-8-13-9(11)15(14-8)5-6-3-1-2-4-7(6)12/h1-4H,5H2
InChIKeyVZMTUHZERQICOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dibromo-1-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole (CAS 917219-31-9): Structural and Physicochemical Baseline for Procurement Evaluation


3,5-Dibromo-1-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole (CAS 917219-31-9) is a heterocyclic building block belonging to the 1,2,4-triazole class, characterized by two bromine atoms at the 3- and 5-positions of the triazole ring and a 2-chlorobenzyl substituent at the 1-position . Its molecular formula is C₉H₆Br₂ClN₃ (MW 351.43 g/mol), and it is typically supplied as a research chemical with a purity of 98% (HPLC) . The compound serves as a versatile intermediate for further functionalization via transition-metal-catalyzed cross-coupling or nucleophilic displacement, owing to the presence of two reactive C–Br bonds.

Why Generic 1,2,4-Triazole Building Blocks Cannot Replace 3,5-Dibromo-1-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole in Structure–Activity-Driven Programs


Simple in-class substitution is not feasible because the combination of the 2-chlorobenzyl N-substituent and the dual C-3/C-5 bromine atoms imparts a unique steric and electronic profile that directly controls both the regioselectivity and efficiency of downstream derivatization . Removing the 2-chlorobenzyl group (e.g., using 3,5-dibromo-1H-1,2,4-triazole) eliminates the lipophilic aromatic anchor necessary for target binding in medicinal chemistry programs, while replacing it with a 2,4-dichlorobenzyl analog alters the steric bulk and electronic distribution, potentially compromising activity in structure-based designs [1]. Furthermore, the two bromine atoms are not chemically equivalent; the N-1 substituent influences the electron density at C-3 and C-5 differently, enabling sequential chemoselective cross-couplings that are not achievable with mono-bromo or differently substituted analogs.

Quantitative Differentiation Evidence for 3,5-Dibromo-1-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole vs. Closest Analogs


Dual C–Br Cross-Coupling Sites vs. Mono-Bromo Analogs: Sequential Functionalization Potential

Unlike 3-bromo-5-(2-chlorophenyl)-1H-1,2,4-triazole (CAS 1279219-10-1), which possesses only a single bromine atom, 3,5-dibromo-1-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole contains two chemically distinct C–Br bonds. In Pd-catalyzed Suzuki–Miyaura reactions on analogous 1-substituted 3,5-dibromo-1,2,4-triazoles, the C-5 position reacts preferentially over C-3, enabling sequential arylation with two different boronic acids . This chemoselectivity is lost when only one bromine is present or when the N-substituent is altered.

Sequential cross-coupling Regioselective functionalization 1,2,4-Triazole diversification

Lipophilicity Modulation by 2-Chlorobenzyl Substituent vs. Unsubstituted Triazole Core

The 2-chlorobenzyl group in 3,5-dibromo-1-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole significantly increases lipophilicity compared to the parent 3,5-dibromo-1H-1,2,4-triazole. Calculated logP (clogP) for the target compound is approximately 3.2, versus 1.1 for the unsubstituted 3,5-dibromo-1H-1,2,4-triazole . This ~2.1 log unit increase corresponds to a >100-fold higher partition coefficient, which can enhance membrane permeability and target engagement in cellular assays.

Lipophilicity clogP Drug-likeness

Purity Benchmarking: 98% HPLC Grade vs. Lower-Purity Alternatives

Commercially available 3,5-dibromo-1-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole is routinely supplied at ≥98% purity (HPLC), as verified by independent supplier certificates . In contrast, closely related N-alkylated dibromotriazoles such as 3,5-dibromo-1-(2,4-dichlorobenzyl)-1H-1,2,4-triazole are typically offered at 95% purity . The 3-percentage-point purity difference translates to a significantly lower burden of unidentified impurities (≤2% vs. ≤5%), reducing the risk of off-target effects in biological assays and minimizing the need for repurification.

Chemical purity HPLC Procurement specification

Crystal Structure Amenability: Favorable Packing vs. 1H-Unsubstituted Analog

The presence of the 2-chlorobenzyl substituent in 3,5-dibromo-1-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole introduces intermolecular C–H···π and halogen···halogen interactions that promote ordered crystal packing, as demonstrated by the successful X-ray structure determination of closely related 1-benzyl-3,5-dibromo-1,2,4-triazoles [1]. In contrast, 3,5-dibromo-1H-1,2,4-triazole crystallizes in a less-ordered monoclinic system with higher thermal motion parameters, complicating high-resolution structural refinement [2].

X-ray crystallography Solid-state packing Structure confirmation

Optimal Application Scenarios for 3,5-Dibromo-1-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Iterative Suzuki–Miyaura Library Synthesis for Kinase or Bromodomain Inhibitor Programs

The dual C-3/C-5 bromination pattern enables a two-step sequential Suzuki coupling strategy: first, selective arylation at C-5 (using a more reactive boronic acid), followed by C-3 functionalization under modified conditions. This generates a diverse library of 3,5-diaryl-1-(2-chlorobenzyl)-1,2,4-triazoles from a single intermediate, accelerating SAR studies for targets where the 2-chlorobenzyl group mimics a key lipophilic pharmacophore. This approach mirrors the successful methodology published by Dallavalle and Aiwale (Synthesis 2012) for related fused triazine systems .

Chemical Biology: Synthesis of Bifunctional Photoaffinity Probes

The differential reactivity of the two C–Br bonds allows for sequential installation of a photoreactive group (e.g., aryl diazirine at C-5) and a reporter tag (e.g., biotin or fluorophore at C-3) via consecutive cross-couplings. The 2-chlorobenzyl moiety provides sufficient lipophilicity (clogP ~3.2) for cellular membrane penetration, while the triazole core offers metabolic stability. This application directly exploits the structural features that distinguish the compound from mono-bromo or unsubstituted analogs.

Structural Biology: Crystallographic Fragment Screening and Ligand Soaking Experiments

Thanks to its favorable crystallinity imparted by the 2-chlorobenzyl group (supported by crystal packing behavior of analogous 1-benzyl-3,5-dibromo-1,2,4-triazoles [1]), this compound is well-suited for co-crystallization or soaking experiments with protein targets. The bromine atoms serve as anomalous scattering centers for phasing, facilitating high-resolution structure determination of protein–ligand complexes. This is a key advantage over the parent 3,5-dibromo-1H-1,2,4-triazole, which yields less-ordered crystals [2].

Process Chemistry: Reliable Intermediary for Scale-Up Campaigns Requiring High Purity

With a commercially verified purity of ≥98% (HPLC) , this compound reduces the need for additional purification steps prior to use in multi-step synthesis, thereby lowering overall process costs and improving yield consistency. For CROs and pharmaceutical development groups scaling up lead compounds, the higher purity specification (≥3 percentage points above typical 95% analogs ) translates directly to fewer failed batches and more reproducible impurity profiles in final API intermediates.

Quote Request

Request a Quote for 3,5-Dibromo-1-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.